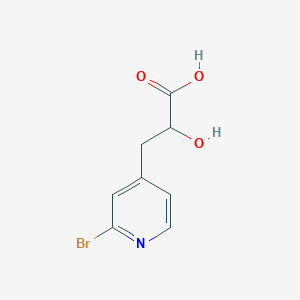
3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxypropanoic acid moiety. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and catalysts is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Pyridin-4-yl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Pyridin-4-yl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxypropanoic acid moiety play crucial roles in its binding to biological receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 3-(2-Chloropyridin-4-yl)-2-hydroxypropanoic acid
- 3-(2-Fluoropyridin-4-yl)-2-hydroxypropanoic acid
- 3-(2-Iodopyridin-4-yl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for research and development .
生物活性
3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid is a compound with significant biological activity, particularly in the context of modulating neurotransmitter systems and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C₈H₈BrNO₃
- SMILES : C1=CN=CC(=C1CC(C(=O)O)O)Br
- InChI : InChI=1S/C8H8BrNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)
The compound acts as a ligand for metabotropic glutamate receptor 5 (mGluR5), which is implicated in various central nervous system (CNS) disorders. Activation of mGluR5 leads to increased intracellular calcium levels through phospholipase C signaling pathways. This mechanism is crucial for synaptic plasticity and neurotransmission regulation, making mGluR5 a target for therapeutic interventions in conditions such as schizophrenia, anxiety, and neurodegenerative diseases .
Neuropharmacological Effects
Research indicates that compounds similar to this compound can influence glutamatergic signaling pathways. The modulation of mGluR5 has been associated with:
- Schizophrenia : Enhancing mGluR5 activity may alleviate symptoms by restoring glutamate balance in the brain .
- Cognitive Impairment : mGluR5 antagonists have shown promise in improving cognitive functions in animal models .
- Anxiety and Depression : The receptor's role in emotional regulation suggests that its modulation could lead to new treatments for mood disorders .
Case Studies
A study involving genetically modified mice lacking mGluR5 demonstrated that these animals exhibited deficits in learning and memory tasks, reinforcing the receptor's importance in cognitive processes. Furthermore, pharmacological studies indicated that compounds targeting mGluR5 could reverse these deficits, highlighting potential therapeutic avenues for cognitive enhancement in humans .
Data Table: Biological Activity Overview
特性
IUPAC Name |
3-(2-bromopyridin-4-yl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4,6,11H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIJPJAGZSXTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














